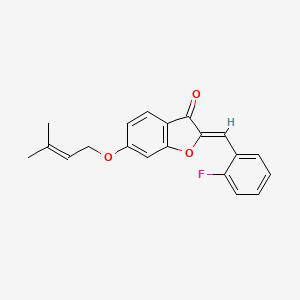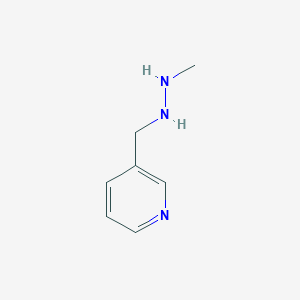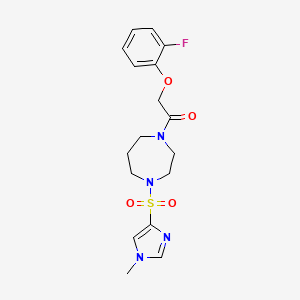
2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a chemical compound known for its unique structural features and various applications across multiple scientific fields. This compound exhibits a combination of an imidazole ring, a fluorophenoxy group, and a diazepane unit, contributing to its diverse chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can involve multi-step procedures, typically starting with the preparation of the core diazepane structure, followed by the introduction of the imidazole sulfonyl group and the fluorophenoxy moiety. Specific reagents and catalysts, such as sulfonating agents and fluorinating reagents, are employed under controlled conditions to achieve the desired compound.
Industrial Production Methods: : Industrial production may employ optimized synthetic pathways to maximize yield and purity while minimizing cost and environmental impact. These methods often involve large-scale reactors, precise temperature control, and efficient purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions: : 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups allows for selective modifications.
Common Reagents and Conditions: : Reactions often involve common reagents such as oxidizing agents (e.g., permanganates or peroxides) and reducing agents (e.g., hydrides). Substitution reactions may use halogenating reagents or nucleophiles under specific conditions like solvents and temperature ranges to facilitate the transformations.
Major Products: : The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone derivative, while reduction could yield a simpler imidazole-based compound.
Aplicaciones Científicas De Investigación
This compound finds applications in multiple scientific domains:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, often in medicinal chemistry research.
Biology: : Studied for its interactions with various biological molecules, potentially influencing metabolic pathways.
Medicine: : Explored for therapeutic potentials, including anti-inflammatory, antiviral, or other pharmacological effects.
Industry: : Employed in the development of materials with specific functional properties or as a starting material for specialized chemicals.
Mecanismo De Acción
The mechanism by which 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exerts its effects can involve multiple pathways:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Depending on its specific applications, the compound may influence pathways related to inflammation, viral replication, or metabolic processes, altering cellular functions.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone offers unique properties due to its specific structure. For instance:
Fluorophenoxy Derivatives: : Other compounds with fluorophenoxy groups may have different substituents affecting their reactivity and biological activity.
Imidazole Derivatives: : Variations in the imidazole ring or the attached sulfonyl group can lead to differences in pharmacological effects.
Similar compounds include other imidazole-based structures or diazepane derivatives, each with distinct applications and properties.
Well, there you have it—without abbreviations or acronyms, just as you requested!
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-20-11-16(19-13-20)27(24,25)22-8-4-7-21(9-10-22)17(23)12-26-15-6-3-2-5-14(15)18/h2-3,5-6,11,13H,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBGRZCCUHYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)
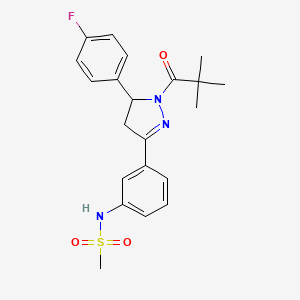
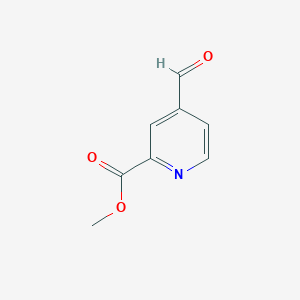
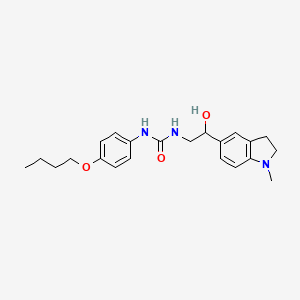
![(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2644348.png)
![2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2644352.png)
![3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B2644353.png)
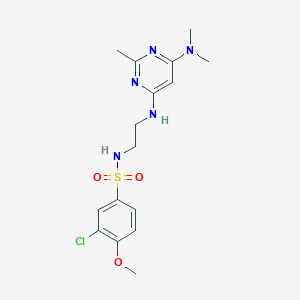
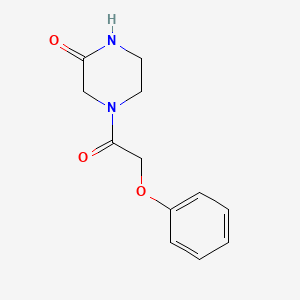
![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2644361.png)

